5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid
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Overview
Description
5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid is a chemical compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes a sulfanylmethyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or reduce double bonds.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The sulfanylmethyl group and carboxylic acid functional group play crucial roles in its binding to enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Oxo-6-(sulfanylmethyl)octahydroindolizine-3-carboxylic acid include other indolizine derivatives and compounds with sulfanylmethyl or carboxylic acid functional groups. Examples include:
- 3-Indolizinecarboxylic acid derivatives
- Sulfanylmethyl-substituted heterocycles
- Carboxylic acid-containing indolizines .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89240-37-9 |
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Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-oxo-6-(sulfanylmethyl)-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9-6(5-15)1-2-7-3-4-8(10(13)14)11(7)9/h6-8,15H,1-5H2,(H,13,14) |
InChI Key |
NZJNKTHAXSACPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N2C1CCC2C(=O)O)CS |
Origin of Product |
United States |
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